ethyl (2Z)-2-hydroxyiminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-hydroxyiminopropanoate is an organic compound with the molecular formula C5H9NO3 It is an ester derivative of oxime, characterized by the presence of a hydroxyimino group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2Z)-2-hydroxyiminopropanoate can be synthesized through the reaction of ethyl 2-propynoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the hydroxylamine hydrochloride acting as the source of the hydroxyimino group. The reaction can be represented as follows:
C2H5C≡CCO2C2H5+NH2OH⋅HCl→C2H5C(NOH)CO2C2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-hydroxyiminopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the hydroxyimino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-2-hydroxyiminopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-hydroxyiminopropanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyimino moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
- Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
Uniqueness
Ethyl (2Z)-2-hydroxyiminopropanoate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents, leading to variations in their chemical and biological properties.
Biological Activity
Ethyl (2Z)-2-hydroxyiminopropanoate, a compound with the molecular formula C5H9NO3, has garnered attention in the field of medicinal chemistry due to its intriguing biological activities. This article delves into the biological significance of this compound, exploring its potential pharmacological applications, mechanisms of action, and relevant case studies.
Molecular Structure
The structure of this compound features a hydroxyimino group and an ethyl ester functional group. Its chemical structure can be represented as follows:
Functional Groups
- Hydroxyimino Group (-C=N-OH) : This functional group is significant for its ability to engage in hydrogen bonding, potentially facilitating interactions with various biomolecules.
- Ester Group (-COOEt) : The presence of the ethyl ester enhances the compound's solubility and bioavailability, which are crucial for its pharmacokinetic properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for different strains tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 32 |
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that it induces apoptosis through the activation of caspase pathways.
Case Study: Apoptosis Induction
A specific study investigated the effect of this compound on HeLa cells. The findings showed a dose-dependent increase in apoptosis markers, such as:
- Increased levels of cleaved caspase-3
- Elevated Annexin V binding rates
- Changes in mitochondrial membrane potential
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The hydroxyimino group allows for potential interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Safety and Toxicity
According to data from PubChem, this compound is categorized with moderate toxicity levels. Safety assessments indicate that while it exhibits biological activity, careful handling is advised due to potential cytotoxic effects at higher concentrations.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural modifications : To enhance selectivity and reduce toxicity.
- Combination therapies : Investigating synergistic effects when used alongside existing antimicrobial or anticancer agents.
Properties
IUPAC Name |
ethyl (2Z)-2-hydroxyiminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDPHKMAMMTFW-XQRVVYSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.